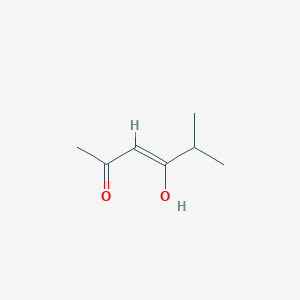
(Z)-4-hydroxy-5-methylhex-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-hydroxy-5-methylhex-3-en-2-one, also known as HME, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HME is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用机制
The mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
生化和生理效应
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease. In addition, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential neuroprotective effects and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(Z)-4-hydroxy-5-methylhex-3-en-2-one has several advantages for use in laboratory experiments, including its versatility as a building block for the synthesis of various compounds and its potential as a therapeutic agent. However, there are also limitations to the use of (Z)-4-hydroxy-5-methylhex-3-en-2-one in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of (Z)-4-hydroxy-5-methylhex-3-en-2-one, including further exploration of its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one and its potential as a therapeutic agent. In addition, there is potential for the development of new compounds based on (Z)-4-hydroxy-5-methylhex-3-en-2-one for use in various fields, including organic chemistry and biochemistry.
合成方法
(Z)-4-hydroxy-5-methylhex-3-en-2-one can be synthesized through various methods, including the oxidation of 4-methyl-2-pentanone, the aldol condensation of 2-methylpropanal and acetaldehyde, and the aldol condensation of 3-methylbutanal and acetaldehyde. The most commonly used method for synthesizing (Z)-4-hydroxy-5-methylhex-3-en-2-one is the aldol condensation of 2-methylpropanal and acetaldehyde. This method involves the reaction of 2-methylpropanal with acetaldehyde in the presence of a base catalyst to form (Z)-4-hydroxy-5-methylhex-3-en-2-one.
科学研究应用
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been used as a building block in the synthesis of various compounds, including chiral auxiliaries, chiral ligands, and natural products. In biochemistry, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
188677-60-3 |
|---|---|
产品名称 |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3/b7-4- |
InChI 键 |
UTTSDKCNJMWXSK-DAXSKMNVSA-N |
手性 SMILES |
CC(C)/C(=C/C(=O)C)/O |
SMILES |
CC(C)C(=CC(=O)C)O |
规范 SMILES |
CC(C)C(=CC(=O)C)O |
同义词 |
4-Hexen-3-one, 5-hydroxy-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



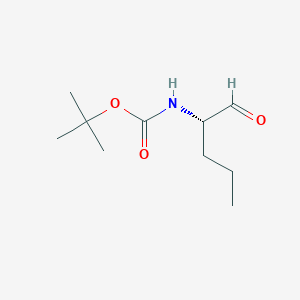
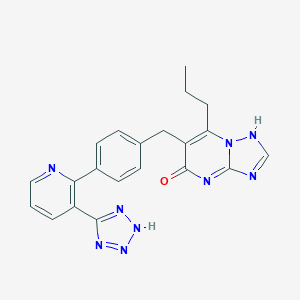
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
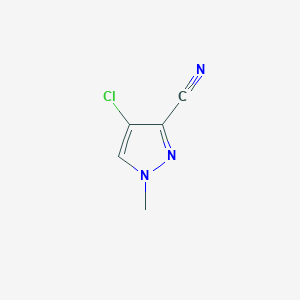

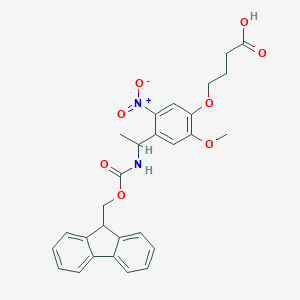

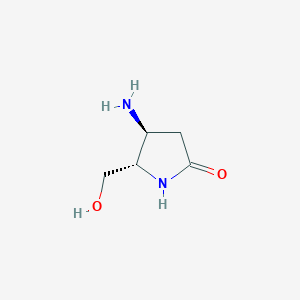
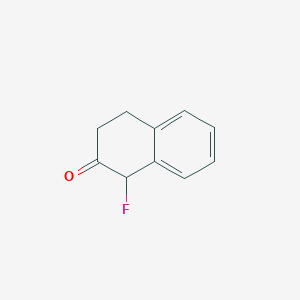
![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
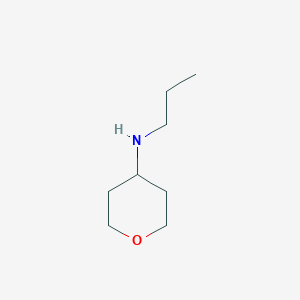
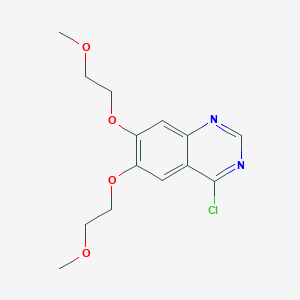
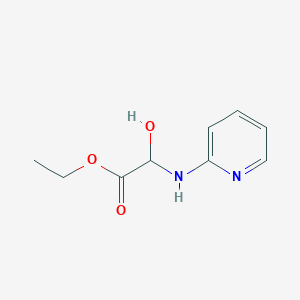
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)